molecular formula C11H14BFO2 B14089307 (5-Cyclopentyl-2-fluorophenyl)boronic acid

(5-Cyclopentyl-2-fluorophenyl)boronic acid

Cat. No.: B14089307
M. Wt: 208.04 g/mol
InChI Key: BDDDYWRSRFIRAM-UHFFFAOYSA-N
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Description

(5-Cyclopentyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated phenyl ring with a cyclopentyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-Cyclopentyl-2-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor, such as a fluorinated phenyl derivative, followed by oxidation to yield the boronic acid. One common method involves the use of borane reagents, which add across the double bonds of alkenes or alkynes to form organoboranes. These intermediates can then be oxidized to produce the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves the use of organometallic intermediates, such as organolithium or organomagnesium compounds, which react with boron-containing reagents to form boronic esters. These esters are then hydrolyzed to yield the boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopentyl-2-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Cyclopentyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopentyl-2-fluorophenyl)boronic acid is unique due to the presence of both a fluorine atom and a cyclopentyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C11H14BFO2

Molecular Weight

208.04 g/mol

IUPAC Name

(5-cyclopentyl-2-fluorophenyl)boronic acid

InChI

InChI=1S/C11H14BFO2/c13-11-6-5-9(7-10(11)12(14)15)8-3-1-2-4-8/h5-8,14-15H,1-4H2

InChI Key

BDDDYWRSRFIRAM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCCC2)F)(O)O

Origin of Product

United States

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